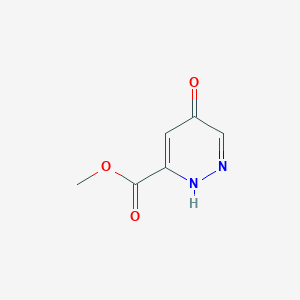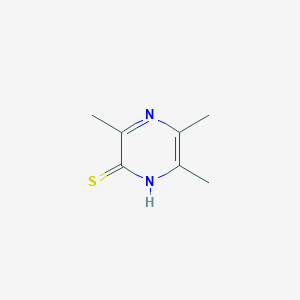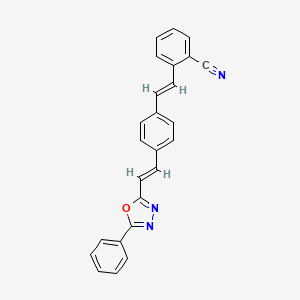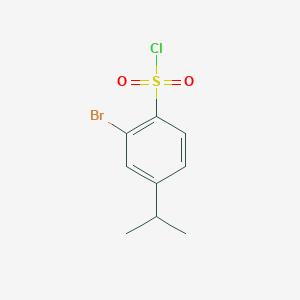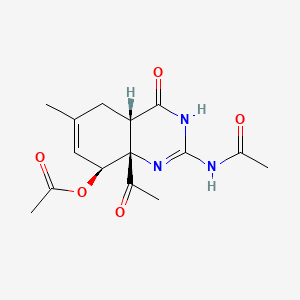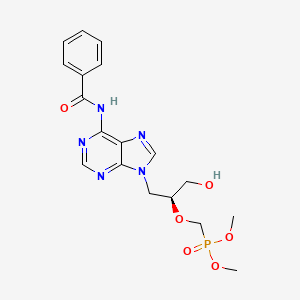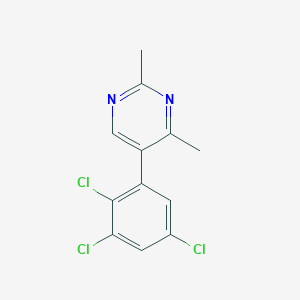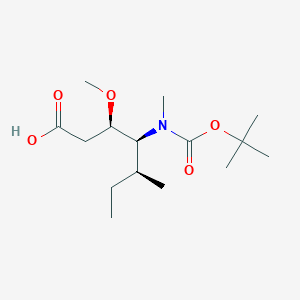
(3R,4S,5S)-4-((tert-Butoxycarbonyl)(methyl)amino)-3-methoxy-5-methylheptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Dil, also known as N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine, is a compound used in organic synthesis. It is a derivative of methylenedioxymethamphetamine (MDMA) and is primarily used as a protecting group for amines in peptide synthesis. The Boc group, or tert-butoxycarbonyl group, is an acid-labile protecting group that can be added to amines to prevent them from reacting during certain stages of chemical synthesis .
準備方法
Synthetic Routes and Reaction Conditions
Boc-Dil is synthesized through the reaction of di-tert-butyl dicarbonate with the amine group of methylenedioxymethamphetamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile or tetrahydrofuran (THF). The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Boc-Dil involves the use of large-scale reactors where the amine and di-tert-butyl dicarbonate are mixed under controlled conditions. The reaction is monitored to ensure complete conversion of the amine to the Boc-protected derivative. The product is then purified through crystallization or distillation to obtain high-purity Boc-Dil .
化学反応の分析
Types of Reactions
Boc-Dil undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions where the Boc group remains intact.
Oxidation and Reduction: The Boc group is stable under mild oxidative and reductive conditions, allowing for selective reactions on other parts of the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles in the presence of bases like sodium hydroxide or DMAP.
Oxidation and Reduction: Mild oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major product formed from the deprotection of Boc-Dil is the free amine, methylenedioxymethamphetamine. Substitution reactions yield various substituted derivatives depending on the nucleophile used .
科学的研究の応用
Boc-Dil is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in the synthesis of complex organic molecules.
Biology: In the synthesis of peptides and proteins where selective protection and deprotection of amine groups are crucial.
Medicine: In the development of pharmaceuticals where Boc-protected intermediates are used in the synthesis of active pharmaceutical ingredients.
作用機序
The mechanism of action of Boc-Dil involves the formation of a carbamate linkage between the Boc group and the amine. This linkage is stable under basic and neutral conditions but can be cleaved under acidic conditions. The Boc group acts as a temporary protective group, preventing the amine from participating in unwanted reactions during synthesis. Upon deprotection, the free amine is regenerated, allowing it to participate in subsequent reactions .
類似化合物との比較
Similar Compounds
- N-tert-butoxycarbonyl-3,4-methylenedioxyamphetamine (Boc-MDA)
- N-tert-butoxycarbonyl-3,4-methylenedioxyethylamphetamine (Boc-MDEA)
- N-tert-butoxycarbonyl-3,4-methylenedioxypropylamphetamine (Boc-MDPA)
Uniqueness
Boc-Dil is unique in its specific application as a protecting group for the amine of methylenedioxymethamphetamine. Its stability under various reaction conditions and ease of removal make it a valuable tool in organic synthesis. Compared to similar compounds, Boc-Dil offers a balance of stability and reactivity that is particularly useful in peptide synthesis and other applications requiring selective protection of amine groups .
特性
分子式 |
C15H29NO5 |
|---|---|
分子量 |
303.39 g/mol |
IUPAC名 |
(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid |
InChI |
InChI=1S/C15H29NO5/c1-8-10(2)13(11(20-7)9-12(17)18)16(6)14(19)21-15(3,4)5/h10-11,13H,8-9H2,1-7H3,(H,17,18)/t10-,11+,13-/m0/s1 |
InChIキー |
GFPJDRFAAIJFSY-LOWVWBTDSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)C(=O)OC(C)(C)C |
正規SMILES |
CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


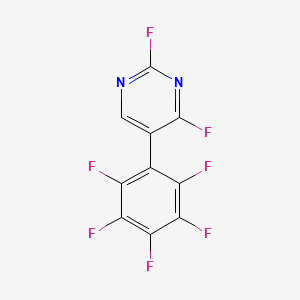
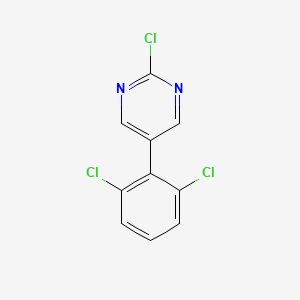

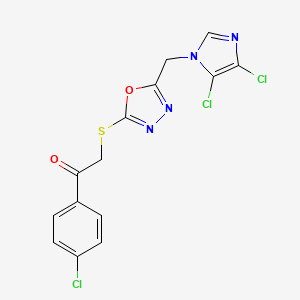
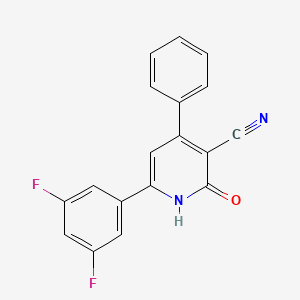
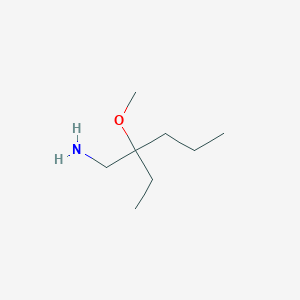
![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
